REACTION_CXSMILES
|
[F:1][C:2]([F:49])([F:48])[C:3]1[CH:4]=[C:5]([CH:41]=[C:42]([C:44]([F:47])([F:46])[F:45])[CH:43]=1)[C:6]([N:8]1[CH2:12][C@@:11]([CH2:20][CH2:21][N:22]2[CH2:27][CH2:26][C:25]3([C:35]4[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=4)[CH2:29][C@@H:28]3[O:36][CH2:37][C:38]([OH:40])=[O:39])[CH2:24][CH2:23]2)([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[O:10][CH2:9]1)=[O:7].C(N(CC)CC)C.C(Cl)(=O)C(C)(C)C.[C:64]1([C:107]2[CH:112]=[CH:111][CH:110]=[CH:109][CH:108]=2)[CH:69]=[CH:68][CH:67]=[CH:66][C:65]=1[NH:70][C:71](=[O:106])[O:72][CH:73]1[CH2:78][CH2:77][N:76]([CH2:79][CH2:80][N:81]([CH3:105])[C:82](=[O:104])[CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][NH:88][C:89]2[N:90]=[N:91][C:92]([C:95](=[O:103])[N:96]([CH3:102])[CH2:97][CH2:98][CH2:99][NH:100][CH3:101])=[CH:93][CH:94]=2)[CH2:75][CH2:74]1>C(Cl)Cl>[CH:38]([O-:40])=[O:39].[NH4+:8].[C:64]1([C:107]2[CH:112]=[CH:111][CH:110]=[CH:109][CH:108]=2)[CH:69]=[CH:68][CH:67]=[CH:66][C:65]=1[NH:70][C:71](=[O:106])[O:72][CH:73]1[CH2:78][CH2:77][N:76]([CH2:79][CH2:80][N:81]([C:82](=[O:104])[CH2:83][CH2:84][CH2:85][CH2:86][CH2:87][NH:88][C:89]2[N:90]=[N:91][C:92]([C:95](=[O:103])[N:96]([CH2:97][CH2:98][CH2:99][N:100]([C:38](=[O:39])[CH2:37][O:36][C@@H:28]3[C:25]4([CH2:26][CH2:27][N:22]([CH2:21][CH2:20][C@:11]5([C:13]6[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=6)[O:10][CH2:9][N:8]([C:6](=[O:7])[C:5]6[CH:41]=[C:42]([C:44]([F:45])([F:46])[F:47])[CH:43]=[C:3]([C:2]([F:49])([F:1])[F:48])[CH:4]=6)[CH2:12]5)[CH2:23][CH2:24]4)[C:35]4[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=4)[CH2:29]3)[CH3:101])[CH3:102])=[CH:93][CH:94]=2)[CH3:105])[CH2:75][CH2:74]1 |f:5.6|
|
Name
|
compound
|
Quantity
|
67 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=O)N2CO[C@@](C2)(C2=CC=C(C=C2)F)CCN2CCC3(CC2)[C@H](CC2=CC=CC=C23)OCC(=O)O)C=C(C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
18 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12 μL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
compound
|
Quantity
|
59 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)NC(OC1CCN(CC1)CCN(C(CCCCCNC=1N=NC(=CC1)C(N(CCCNC)C)=O)=O)C)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by NH silica gel column chromatography (ethyl acetate:methanol=40:1→20:1, v/v)
|
Type
|
CUSTOM
|
Details
|
further purified by reverse phase preparative column chromatography (Waters; XTerra Prep MS C18 OBD, 5 μm, 30×100 mm) (acetonitrile
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.1% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)NC(OC1CCN(CC1)CCN(C)C(CCCCCNC=1N=NC(=CC1)C(N(C)CCCN(C)C(CO[C@H]1CC2=CC=CC=C2C12CCN(CC2)CC[C@]2(CN(CO2)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)=O)C2=CC=C(C=C2)F)=O)=O)=O)=O)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |